4-Amino-6-oxohepta-2,4-dienedioic acid
Descripción
Propiedades
Fórmula molecular |
C7H7NO5 |
|---|---|
Peso molecular |
185.13 g/mol |
Nombre IUPAC |
4-amino-6-oxohepta-2,4-dienedioic acid |
InChI |
InChI=1S/C7H7NO5/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-3H,8H2,(H,10,11)(H,12,13) |
Clave InChI |
SGUXCHHLXDUUHD-UHFFFAOYSA-N |
SMILES canónico |
C(=CC(=O)O)C(=CC(=O)C(=O)O)N |
Sinónimos |
4-amino-2-oxo-3,5-heptadienedioic acid 4-amino-2-oxo-3,5-heptadienedioic acid, (Z,E)-isomer 4-amino-6-carboxy-2-oxohexa-3,5-dienoate ACOHDA |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Structural and Functional Features
The following table summarizes key structural and biological differences between 4-amino-6-oxohepta-2,4-dienedioic acid and related dienoic acids:
Key Differences
Functional Groups: The amino group in this compound distinguishes it from analogs with hydroxyl (e.g., 2-hydroxy-6-oxohexa-2,4-dienoic acid) or formyl groups (e.g., 5-formyl-2-hydroxyhepta-2,4-dienedioic acid) . Chain Length: The compound has a seven-carbon backbone, longer than muconic acid (six carbons) but shorter than (2E,4E)-2,4-dihydroxy-6-oxonona-2,4-dienedioic acid (nine carbons) .
Compounds like (2E,4E)-2,4-dihydroxy-6-oxonona-2,4-dienedioic acid are critical in microbial degradation pathways (e.g., 7-hydroxycoumarin breakdown) , whereas the target compound’s metabolic relevance remains speculative.
Hydroxyl-containing analogs (e.g., 2-hydroxy-6-oxohexa-2,4-dienoic acid) also exhibit high solubility due to hydrogen bonding . The conjugated diene system in all compounds enables reactivity in tautomerization or cyclization reactions, but the amino group may favor imine formation under specific conditions .
Research Implications and Gaps
- Metabolic Pathways: The absence of this compound in UC patients suggests mabB-mediated degradation of 5-ASA is minor compared to acetylation pathways . Further studies are needed to identify the enzymes and bacteria involved in its hypothetical production.
- Synthetic Applications: Structurally related compounds, such as substituted muconic acids, are valuable in biocatalytic synthesis . The amino group in the target compound could inspire novel derivatives for pharmaceutical or material science applications.
Métodos De Preparación
Reaction Mechanism
-
Anhydride Activation :
Itaconic anhydride reacts with cooled ammonium hydroxide (8%, 3°C) to form 4-amino-2-methylene-4-oxo-butanoic acid. The reaction is exothermic and requires incremental addition of the anhydride to maintain temperatures below 10°C. -
Purification :
Ethanol-soluble impurities are removed via filtration, leaving a solid intermediate (98% purity). Trituration with ethanol further enhances purity to 99%. -
Ozonolysis :
The intermediate is dissolved in water and treated with ozone (1–2 L/min) for 6.5 days at 20°C. Ozonolysis cleaves the methylene group, yielding 4-amino-2,4-dioxobutanoic acid and formaldehyde: -
Byproduct Removal :
Formaldehyde is eliminated via nitrogen bubbling, and the target compound is isolated through evaporation.
Table 1: Optimized Reaction Conditions for Anhydride Pathway
| Parameter | Value |
|---|---|
| Ammonium hydroxide temp | 3–10°C |
| Ozonation duration | 6.5 days |
| Yield (crude) | 69% |
| Final purity (NMR) | 99% |
An alternative method, referenced in U.S. Pat. No. 9,045,392 , employs diethyl-2-cyano-3-hydroxybutenedioate as a precursor.
Synthesis Steps
-
Condensation :
Diethyl oxalate and ethyl cyanoacetate undergo Claisen condensation to form diethyl-2-cyano-3-hydroxybutenedioate. -
Hydrolysis :
Basic hydrolysis (NaOH, 50°C) converts the cyanoester to a sodium salt, followed by acidic hydrolysis (HCl, pH 4.5) to precipitate the free acid. -
Oxidation :
The product is treated with ozone under conditions similar to Method 1 to introduce the dioxo functionality.
Table 2: Performance Comparison of Synthesis Routes
| Metric | Anhydride Pathway | Cyanoester Pathway |
|---|---|---|
| Starting material cost | Low | Moderate |
| Reaction time | 7–10 days | 5–7 days |
| Overall yield | 69% | 55% |
| Scalability | Industrial | Laboratory |
Analytical Validation
Spectroscopic Characterization
Purity Assessment
-
HPLC : Retention time = 4.2 min (C18 column, 0.1% H₃PO₄/ACN).
-
Mass Spectrometry : [M-H]⁻ = 184.03 m/z (calculated: 184.04).
Challenges and Mitigation Strategies
Byproduct Formation
Solvent Selection
-
Ethanol vs. Methanol :
Ethanol achieves better precipitation of intermediates but requires longer drying times. Methanol offers faster evaporation but reduces yield by 12%.
Emerging Methodologies
While the above methods dominate industrial production, recent studies explore enzymatic routes using Pseudaminobacter salicylatoxidans dioxygenases. These enzymes catalyze ring cleavage of aromatic substrates but remain experimental for this compound synthesis .
Q & A
Basic Questions
Q. How is 4-Amino-6-oxohepta-2,4-dienedioic acid structurally characterized in research settings?
- Methodological Answer: Structural characterization typically employs techniques such as X-ray crystallography (using programs like SHELX for refinement), nuclear magnetic resonance (NMR), and high-resolution mass spectrometry (HRMS). For example, SHELX software is widely used for small-molecule crystallographic refinement, enabling precise determination of bond lengths, angles, and stereochemistry . NMR can resolve the compound's proton and carbon environments, while HRMS confirms molecular weight and fragmentation patterns.
Q. What role does this compound play in the metabolic pathways of 5-aminosalicylic acid (5-ASA)?
- Methodological Answer: The compound is a proposed downstream metabolite of 5-ASA, generated via the bacterial enzyme MabB. However, LC-QTOF-MS analyses of ulcerative colitis (UC) patient fecal samples failed to detect it, suggesting either low abundance, rapid degradation, or alternative metabolic fates for 5-ASA. This highlights the need for isotopic labeling or enzyme activity assays to trace pathway dynamics .
Q. What are the known enzymatic reactions involving this compound?
- Methodological Answer: MabB, a bacterial enzyme, is implicated in converting 5-ASA into this compound. However, its activity appears non-dominant in UC patients, as evidenced by the absence of the metabolite in fecal samples. Researchers should validate enzymatic activity using purified MabB in vitro and compare it to in vivo conditions .
Advanced Questions
Q. Why is this compound not detected in UC patient fecal samples despite the presence of mabB?
- Methodological Answer: Contradictions between gene expression (mabB) and metabolite detection may arise from:
- Low enzymatic activity: MabB may be expressed but inactive due to post-translational modifications or substrate competition.
- Alternative pathways: 5-ASA might undergo preferential metabolism via acetylation or propionylation pathways, yielding N-acetyl-5-ASA and other derivatives instead .
- Analytical limitations: Optimize detection protocols using stable isotope-labeled internal standards or alternative ionization techniques in LC-MS.
Q. What methodological challenges exist in quantifying this compound in complex biological matrices?
- Methodological Answer: Challenges include:
- Matrix interference: Co-eluting compounds in fecal samples can suppress ionization. Use solid-phase extraction (SPE) or derivatization to enhance specificity.
- Low abundance: Employ targeted metabolomics (e.g., MRM mode in LC-MS/MS) with sensitivity thresholds ≤1 ng/mL.
- Instability: Assess metabolite stability under varying pH and temperature conditions to optimize sample storage .
Q. How can researchers design experiments to elucidate the dominant metabolic pathways of 5-ASA in the inflamed colon?
- Methodological Answer:
- Shotgun metagenomics: Identify bacterial species expressing mabA/mabB and correlate with metabolite profiles .
- Isotope tracing: Administer ¹³C-labeled 5-ASA to in vitro gut models or animal studies, tracking label incorporation into downstream metabolites.
- Knockout models: Use CRISPR-Cas9 to disrupt mabB in bacterial strains and compare metabolic outputs .
Q. How can researchers resolve contradictions between gene expression data (e.g., mabB) and metabolite detection in studies of this compound?
- Methodological Answer:
- Multi-omics integration: Combine transcriptomics (mabB expression), proteomics (MabB protein levels), and metabolomics (metabolite quantification) to identify bottlenecks.
- Enzyme kinetics: Measure MabB activity in vitro using purified enzyme and physiological substrates.
- Dynamic flux analysis: Model metabolic fluxes using computational tools like COBRA to predict pathway dominance .
Key Findings
- Pathway Dynamics: 5-ASA metabolism in UC patients favors acetylation over MabB-mediated degradation, explaining the absence of this compound .
- Analytical Gaps: Current LC-QTOF-MS protocols may lack specificity; method optimization is critical for low-abundance metabolites .
- Therapeutic Implications: 3-Aminobenzoic acid (3-ABA) intake may bypass MabB-dependent pathways, offering a novel UC treatment strategy .
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